1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

Mercury detoxification Organomercury degradation Selenone reactivity

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone (also referred to as 2-seleno-1-methylbenzimidazole or H(sebenzimMe)) is a benzimidazole derivative in which the carbonyl oxygen of the corresponding urea is replaced by selenium. X‑ray crystallography confirms that the compound exists as the selone tautomer (C=Se) rather than the selenol form, with a C=Se bond length of 1.838(2) Å and a nearly planar molecular geometry (r.m.s.

Molecular Formula C8H7N2Se
Molecular Weight 210.13 g/mol
Cat. No. B11060877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone
Molecular FormulaC8H7N2Se
Molecular Weight210.13 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1[Se]
InChIInChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3
InChIKeyDFDOEKPWKUTSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone – Sourcing Guide for a Selenium-Containing Benzimidazole Selone with Demonstrated Mercury-Reactivity and Enzyme Inhibition


1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone (also referred to as 2-seleno-1-methylbenzimidazole or H(sebenzimMe)) is a benzimidazole derivative in which the carbonyl oxygen of the corresponding urea is replaced by selenium. X‑ray crystallography confirms that the compound exists as the selone tautomer (C=Se) rather than the selenol form, with a C=Se bond length of 1.838(2) Å and a nearly planar molecular geometry (r.m.s. deviation = 0.041 Å) [1]. Spectroscopic and computational studies indicate that the selone moiety is best described as a C+–Se− zwitterion, endowing the selenium centre with substantial nucleophilic character [2]. These structural features differentiate it from its sulfur analogues and underpin its distinct coordination chemistry and biological activity.

Why 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone Cannot Be Replaced by Generic Thione or Imidazole Analogs


The selenium atom in 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone imparts electronic and steric properties that are fundamentally different from those of sulfur-based thiones. The C=Se bond exhibits stronger σ-donor and π-acceptor character than C=S, leading to tighter binding to soft metal centres such as Hg(II) and enabling protolytic cleavage of organomercury bonds that is not observed with the corresponding thione [1]. Moreover, the benzimidazole scaffold provides a larger hydrophobic surface and a distinct π‑system compared with imidazole analogues, resulting in orders-of-magnitude improvements in enzyme inhibition potency [2]. Simple replacement with a sulfur analogue or an imidazole-based selone therefore sacrifices the unique dual reactivity—mercury detoxification and potent enzyme inhibition—that defines the value of this compound.

Quantitative Differentiation Evidence for 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone vs. Its Closest Analogs


Protolytic Cleavage of Hg–C Bonds by 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone vs. Sulfur Analogue

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone (H(sebenzimMe)) induces rapid demethylation of methylmercury halides (CH3HgX) with quantitative release of methane, as evidenced by 1H NMR spectroscopy. In contrast, the corresponding sulfur analogue (1-methyl-1,3-dihydro-2H-benzimidazole-2-thione) does not cleave the Hg–C bond under identical conditions, a distinction attributed to the higher nucleophilicity of the selone selenium and the stronger Hg–Se interaction [1]. This reactivity mirrors the mechanism by which the natural selenoamino acid selenoneine detoxifies methylmercury.

Mercury detoxification Organomercury degradation Selenone reactivity

Tyrosinase Inhibition Potency: Benzimidazole Selone vs. Imidazole Selone

A benzimidazole-2-selone derivative (compound 2 in the referenced study) inhibits mushroom tyrosinase with an IC50 of 0.4 μM, representing a ~595‑fold improvement over imidazole‑based selone 1 (IC50 = 238 μM) [1]. The benzimidazole scaffold contributes additional hydrophobic and π‑stacking interactions that stabilise the enzyme-inhibitor complex, and the C=Se group directly coordinates the dicopper active site.

Tyrosinase inhibition Antibrowning Benzimidazole selone

Lactoperoxidase Inhibition: N,N‑Disubstituted Selones vs. Thiones

In a study of imidazole‑based chalcogenones, N,N‑disubstituted selones (compounds 16, 17, 19) inhibited lactoperoxidase (LPO)-catalysed oxidation with IC50 values of 22.5–24.4 μM, whereas the corresponding N,N‑disubstituted thiones displayed no detectable inhibitory activity [1]. The selone that contained an N‑CH2CH2OH substituent (compound 21) achieved an IC50 of 7.2 μM, matching the potency of the clinical antithyroid drug methimazole (MMI). This pattern—selone active, thione inactive—is consistent across assays and is attributed to the enhanced nucleophilicity and redox capacity of the C=Se group.

Lactoperoxidase inhibition Antithyroid Selenone vs. thione

Glutathione Peroxidase (GPx)-Like Activity: N,N‑Disubstituted Selones vs. Ebselen

N,N‑Disubstituted imidazole‑based selones exhibit glutathione peroxidase (GPx)-like activity that is 4–12‑fold higher than that of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well‑established organoselenium GPx mimic [1]. The zwitterionic selone structure (C+–Se−) accelerates the reduction of H2O2 by thiols, and the activity can be further modulated by the N‑substituents.

GPx mimic Antioxidant Selenone vs. ebselen

Structural Basis for Differential Metal Binding: Selone vs. Thione in Mercury Adduct Formation

The reaction of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone with HgCl2 yields [H(sebenzimMe)]2HgCl2, the first structurally characterised example of a 2‑seleno‑1‑alkylimidazole mercury complex. The Hg–Se bond distance is significantly shorter than the Hg–S distance reported for analogous thione adducts, reflecting stronger metal‑chalcogen interaction. Additionally, the selone ligand engages in N–H···Se and N–H···Cl hydrogen‑bonding networks that direct supramolecular assembly, a feature less prominent in thione complexes [1].

X‑ray crystallography Mercury coordination Selone ligand

Preferred Application Scenarios for 1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone Based on Quantitative Evidence


Methylmercury Detoxification and Environmental Remediation

The demonstrated ability of 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone to cleave the Hg–C bond in methylmercury halides, releasing methane, positions it as a functional mimic of the natural detoxifier selenoneine. Unlike its sulfur analogue, which is inert toward organomercury degradation, this selone can serve as an active component in mercury-capture materials or as a mechanistic probe for studying biotic detoxification pathways [1].

Antibrowning Agent for Food and Agricultural Products

With an IC50 of 0.4 μM against mushroom tyrosinase—595‑fold more potent than an imidazole‑based selone—the benzimidazole‑2‑selone scaffold is ideally suited for antibrowning formulations in fresh-cut fruits, vegetables, and seafood. The compound concurrently degrades H2O2 via its GPx‑like activity, addressing both enzymatic browning and oxidative spoilage [2].

Development of Superior Glutathione Peroxidase Mimics

Selone derivatives deliver GPx‑like activity 4–12 times greater than ebselen. The benzimidazole‑annelated structure further enhances lipophilicity and target binding, making this compound family a leading candidate for therapeutic antioxidant development, particularly where ebselen has shown insufficient potency [3].

Mechanistic Studies of Chalcogen Bonding and Metallodrug Design

The structurally characterised mercury adduct [H(sebenzimMe)]2HgCl2 provides a rare example of a selone–mercury complex and reveals a network of N–H···Se and N–H···Cl hydrogen bonds. This makes the compound an excellent model system for investigating chalcogen bonding in supramolecular chemistry and for designing selenium‑based metallopharmaceuticals [4].

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